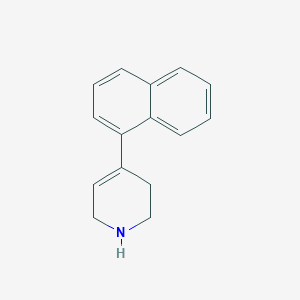
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine is an organic compound that features a naphthalene ring fused to a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors. One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a suitable tetrahydropyridine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
Applications De Recherche Scientifique
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine include:
Naphthalene derivatives: Such as 1-naphthylamine and 2-naphthol, which share the naphthalene core structure.
Tetrahydropyridine derivatives: Such as 1,2,3,6-tetrahydropyridine itself and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both naphthalene and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H15N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-8,16H,9-11H2 |
Clé InChI |
PZFSNQTXBRIQQF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
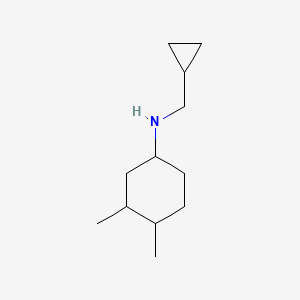


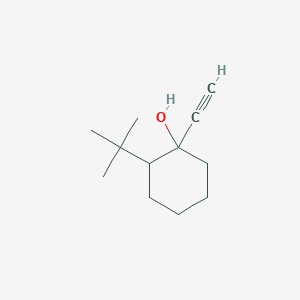
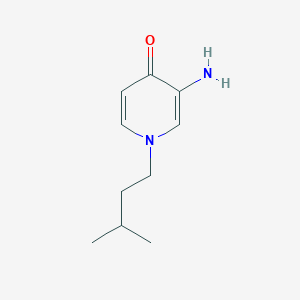
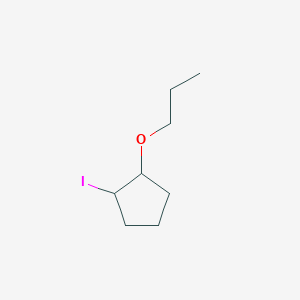
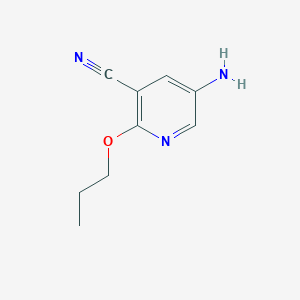
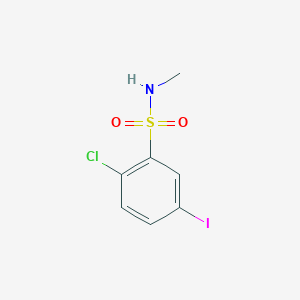

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)


